molecular formula C18H16N2O4 B12795270 Methyl 3-(3-aminophenyl)-3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate CAS No. 6329-29-9

Methyl 3-(3-aminophenyl)-3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate

Cat. No.: B12795270
CAS No.: 6329-29-9
M. Wt: 324.3 g/mol
InChI Key: WKLAQVULPUBSCG-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a phthalimide derivative with a propanoate ester backbone and a 3-aminophenyl substituent. These analogs exhibit anti-inflammatory, analgesic, and gamma globin-inducing properties while demonstrating lower genotoxicity compared to hydroxyurea (HU), the standard SCD therapy .

Properties

CAS No.

6329-29-9

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C18H16N2O4/c1-24-16(21)10-15(11-5-4-6-12(19)9-11)20-17(22)13-7-2-3-8-14(13)18(20)23/h2-9,15H,10,19H2,1H3

InChI Key

WKLAQVULPUBSCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)N)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 43424 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route often includes steps such as:

    Initial Reactant Preparation: The starting materials are prepared and purified to ensure they are free from impurities.

    Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.

    Catalysis: Catalysts may be used to accelerate the reaction and improve yield.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of NSC 43424 is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to handle greater volumes of reactants.

    Automation: Employing automated systems to monitor and control reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 43424 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert NSC 43424 into reduced forms, which may have different properties.

    Substitution: Substitution reactions can replace certain functional groups within the molecule, altering its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of NSC 43424.

Scientific Research Applications

NSC 43424 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating certain medical conditions due to its biochemical properties.

    Industry: Utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of NSC 43424 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes, including:

    Enzyme Inhibition: NSC 43424 may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Structural Variations and Pharmacological Profiles

The compound shares a core 1,3-dioxo-isoindole moiety with analogs but differs in substituents, which critically influence bioactivity and toxicity. Key structural analogs and their properties are summarized below:

Compound Name / ID Molecular Formula Key Substituents Genotoxicity (MNRET/1,000 cells) Pharmacological Notes
Methyl 3-(3-aminophenyl)-3-(1,3-dioxo-isoindol-2-yl)propanoate (Target Compound) C₁₈H₁₆N₂O₄ 3-aminophenyl, propanoate ester Not reported Presumed NO-donor; structural similarity to C3
C3: 3-(1,3-dioxo-isoindol-2-yl)benzyl nitrate C₁₅H₁₀N₂O₅ Benzyl nitrate, meta-substitution <6 (all doses) Lower mutagenicity vs. HU; analgesic/anti-inflammatory
C5: 4-(1,3-dioxo-isoindol-2-yl)benzyl nitrate C₁₅H₁₀N₂O₅ Benzyl nitrate, para-substitution <6 (all doses) Higher mutagenic potency (4,803 revertants/μmol)
Methyl 3-[(1,3-dioxo-isoindol-2-yl)methyl]benzoate (Catalog 083292) C₁₇H₁₃NO₄ Methyl benzoate, ortho-substitution Not tested Commercial availability; no SCD data
Ethyl 3-hydroxy-3-(1-oxo-isoindol-2-yl)propanoate (CAS 183884-11-9) C₁₄H₁₅NO₅ Ethyl ester, hydroxy group Not tested Potential metabolic stability differences

Genotoxicity and Mutagenicity Trends

  • C1–C6 Series : All compounds showed significantly lower micronucleus reticulocyte (MNRET) frequencies (<6/1,000 cells) compared to HU (7.8–33.7/1,000 cells) in murine models. Meta-substituted derivatives (e.g., C3) exhibited the lowest mutagenic potency in Ames tests (0–4,803 revertants/μmol), attributed to the methyl spacer and nitrate ester positioning .
  • Target Compound: The 3-aminophenyl group may enhance bioavailability but requires mutagenicity testing. Analogous para-substituted compounds (e.g., C5) showed higher mutagenicity, suggesting meta-substitution (as in the target compound) is advantageous .

Functional Group Impact

  • Nitrate Esters: Present in C1–C6, these groups enable NO release but contribute to mutagenicity in para-substituted analogs.
  • Amino Groups: The 3-aminophenyl substituent in the target compound may improve solubility and target binding compared to nitro or sulfonamide groups in analogs like C4 .

Biological Activity

Methyl 3-(3-aminophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, identified by the CAS number 6329-29-9, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O4C_{18}H_{16}N_{2}O_{4}, which indicates the presence of both aromatic and heterocyclic structures. This combination often contributes to diverse biological activities.

Biological Activity

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural features have exhibited significant cytotoxicity against various cancer cell lines. A notable study reported that certain isoindole derivatives demonstrated selective activity against human tumor cells, suggesting a promising avenue for further research in cancer therapy .

2. Neuropharmacological Effects

The compound's structural similarities to known neuroactive agents suggest potential interactions with neurotransmitter systems. Compounds with similar amino and dioxo functionalities have been evaluated for their affinity at serotonin (5-HT) receptors and dopamine receptors (D2). For example, some derivatives were found to exhibit high affinity for 5-HT1A and D2 receptor binding sites, indicating potential as anxiolytic or antipsychotic agents .

3. Antimicrobial Properties

Antimicrobial activity is another area where this compound may show efficacy. Research on structurally related compounds has demonstrated effectiveness against various pathogens, including bacteria and fungi. The disk diffusion method has been utilized to assess antimicrobial properties, revealing promising results against strains such as Staphylococcus aureus and Candida albicans .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cancer progression and microbial metabolism.

Case Studies

StudyFindings
Antitumor Study Derivatives showed selective cytotoxicity against tumor cell lines such as KB and HepG2/A2.
Neuropharmacological Assessment Compounds demonstrated significant binding affinity for 5-HT1A and D2 receptors, indicating potential therapeutic effects in mood disorders.
Antimicrobial Evaluation Exhibited antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL .

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